
Vatalanib succinate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El vatalanib succinato se sintetiza combinando vatalanib con un equivalente molar de ácido succínico . La síntesis implica la formación de una sal succinato, que es un inhibidor multidiana de la tirosina quinasa para todas las isoformas del receptor del factor de crecimiento endotelial vascular (VEGFR), el receptor del factor de crecimiento derivado de plaquetas (PDGFR) y c-Kit .
Métodos de producción industrial
La producción industrial de vatalanib succinato implica la síntesis a gran escala en condiciones controladas para asegurar una alta pureza y rendimiento. El proceso normalmente incluye los siguientes pasos:
Síntesis de vatalanib: El paso inicial implica la síntesis de vatalanib, que luego se combina con ácido succínico.
Formación de la sal succinato: El vatalanib se hace reaccionar con ácido succínico para formar la sal succinato.
Purificación: El compuesto resultante se purifica utilizando técnicas como la cristalización o la cromatografía para alcanzar la pureza deseada.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar que cumple con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El vatalanib succinato se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden implicar la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Las reacciones de reducción implican la ganancia de electrones o la eliminación de oxígeno.
Sustitución: En las reacciones de sustitución, un grupo funcional de la molécula se reemplaza por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos, ácidos o bases.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de óxidos, mientras que la reducción puede conducir a la formación de derivados reducidos de vatalanib succinato.
Aplicaciones Científicas De Investigación
Pancreatic Cancer
A notable study investigated vatalanib's efficacy in patients with advanced pancreatic adenocarcinoma who had failed first-line gemcitabine therapy. The phase II trial reported:
- Dosing Regimen : Patients received a ramp-up dosing schedule starting at 250 mg twice daily, increasing to 750 mg by week three.
- Outcomes : The treatment was well tolerated, with a favorable six-month survival rate compared to historical controls .
Other Cancers
Vatalanib has been explored in various malignancies:
- Prostate Cancer : Demonstrated potential in inhibiting tumor growth and angiogenesis.
- Colorectal Cancer : Shown effectiveness in preclinical models and ongoing clinical trials.
- Non-Small Cell Lung Carcinoma (NSCLC) : Investigated for its ability to improve outcomes when combined with other therapies .
Case Study 1: Advanced Pancreatic Cancer
A multicenter phase II study evaluated vatalanib in patients with advanced pancreatic cancer. The findings indicated that patients experienced a significant reduction in tumor microvessel density, correlating with improved survival metrics. This study emphasized the drug's role as a second-line therapy .
Case Study 2: Atypical Teratoid Rhabdoid Tumor (ATRT)
In vitro studies demonstrated that vatalanib effectively reduced the viability of ATRT cells at concentrations above 1 μM. The IC50 value for ATRT cell lines was approximately 56 μM, indicating substantial cytotoxicity against these tumors without affecting normal human astrocytes .
Data Summary Table
Cancer Type | Study Phase | Dosage Regimen | Key Findings |
---|---|---|---|
Advanced Pancreatic Cancer | Phase II | 250 mg - 750 mg BID | Favorable survival rates; well tolerated |
Prostate Cancer | Various | Varies | Inhibition of tumor growth; ongoing trials |
Colorectal Cancer | Preclinical | Varies | Effective in reducing tumor size |
Atypical Teratoid Rhabdoid Tumor | In Vitro | ≥ 1 μM | Significant reduction in cell viability |
Mecanismo De Acción
El vatalanib succinato ejerce sus efectos inhibiendo potentemente los dominios de tirosina quinasa de los receptores del factor de crecimiento endotelial vascular (VEGF), el receptor del factor de crecimiento derivado de plaquetas (PDGF) y c-KIT . Estos receptores desempeñan un papel crucial en la formación de nuevos vasos sanguíneos (angiogénesis), que es esencial para el crecimiento y la metástasis de los tumores. Al inhibir estos receptores, el vatalanib succinato bloquea eficazmente las vías de señalización que promueven la angiogénesis, inhibiendo así el crecimiento y la diseminación del tumor .
Comparación Con Compuestos Similares
Compuestos similares
Sunitinib: Otro inhibidor de la tirosina quinasa que se dirige a VEGFR, PDGFR y c-KIT.
Sorafenib: Un inhibidor multiquinasa que se dirige a VEGFR, PDGFR y quinasas RAF.
Axitinib: Un inhibidor selectivo de VEGFR-1, VEGFR-2 y VEGFR-3.
Singularidad del vatalanib succinato
El vatalanib succinato es único por su alta selectividad para VEGFR-2, lo que lo hace particularmente eficaz para inhibir la angiogénesis . Además, su biodisponibilidad oral y su extenso metabolismo hepático contribuyen a su eficacia como agente terapéutico .
Actividad Biológica
Vatalanib succinate, also known as PTK787/ZK225584, is an oral small molecule tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). This compound has shown significant promise in the treatment of various cancers, particularly those characterized by angiogenesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
This compound exerts its biological effects through the inhibition of multiple receptor tyrosine kinases:
- VEGFR Inhibition : Vatalanib has high affinity for VEGFR-1, VEGFR-2, and VEGFR-3, with IC50 values of 37 nM and 77 nM for VEGFR-2 and VEGFR-1, respectively . This inhibition leads to reduced angiogenesis, which is critical in tumor growth and metastasis.
- PDGFR Inhibition : The compound also inhibits PDGFR-β, which plays a role in tumor cell proliferation and migration.
- c-Kit and c-Fms Inhibition : Vatalanib affects c-Kit and c-Fms receptors, further contributing to its anti-tumor effects.
Phase II Trials
Several clinical trials have investigated the efficacy of this compound across different cancer types:
- Pancreatic Cancer : A Phase II trial assessed vatalanib in patients with metastatic pancreatic cancer who had failed first-line therapy. The study reported a favorable 6-month survival rate compared to historical controls. Patients received a ramp-up dosing schedule starting at 250 mg twice daily .
- Gastrointestinal Stromal Tumors (GIST) : In a Phase II study involving patients with imatinib-resistant metastatic GIST, vatalanib demonstrated clinical benefits in 40% of patients, with some achieving partial responses (PR) and stable disease (SD) .
- Myelodysplastic Syndromes (MDS) : Another study evaluated vatalanib in MDS patients. While the overall response rate was modest (15% among those receiving at least three cycles), the median duration of response was notable at six months .
Preclinical Studies
Preclinical investigations have provided insights into the anti-tumor activity of vatalanib:
- In Vitro Studies : Vatalanib inhibited proliferation and migration of human umbilical vein endothelial cells (HUVECs) in vitro, demonstrating its potential to disrupt tumor vascularization .
- Animal Models : In mouse models expressing VEGFR, vatalanib effectively inhibited tumor growth and metastasis, supporting its role as an anti-angiogenic agent .
Side Effects and Tolerability
Vatalanib has been generally well tolerated across studies. Common side effects include:
- Hypertension
- Nausea
- Dizziness
- Proteinuria
- Abdominal pain
- Diarrhea
In clinical trials, dose modifications were frequently required due to adverse events .
Research Findings Summary
Study Type | Cancer Type | Patient Population | Key Findings |
---|---|---|---|
Phase II Trial | Metastatic Pancreatic Cancer | Patients post-gemcitabine | Favorable 6-month survival rate |
Phase II Trial | Metastatic GIST | Imatinib-resistant patients | 40% clinical benefit; 4.4% PR |
Phase II Trial | Myelodysplastic Syndromes | MDS patients | 15% response rate; median duration 6 months |
Preclinical Study | Various Tumors | Mouse models | Inhibition of tumor growth and metastasis |
Propiedades
IUPAC Name |
butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDWLPRYLVPDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175445 | |
Record name | Vatalanib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212142-18-2 | |
Record name | Vatalanib succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212142-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatalanib succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatalanib succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VATALANIB SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.